

Mass Spectrometry Analysis of 3-Amino-1-propanol-d4: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-1-propanol-d4

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This technical guide provides an in-depth overview of the mass spectrometric analysis of **3-Amino-1-propanol-d4**, a deuterated isotopologue of 3-Amino-1-propanol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Introduction

3-Amino-1-propanol is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Its deuterated form, **3-Amino-1-propanol-d4**, serves as an invaluable internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic studies and metabolic research. The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate differentiation from the endogenous, unlabeled analyte. This guide details the expected mass spectral data, fragmentation patterns, and a general experimental protocol for the analysis of **3-Amino-1-propanol-d4**.

Mass Spectrometry Data

The mass spectrometry data for **3-Amino-1-propanol-d4** can be predicted based on the known data for its unlabeled counterpart, considering the mass shift introduced by the four deuterium atoms. The molecular formula for **3-Amino-1-propanol-d4** is C₃H₅D₄NO, with a molecular weight of approximately 79.13 g/mol [1].

Predicted Mass-to-Charge Ratios

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of **3-Amino-1-propanol-d4** under different ionization techniques are summarized below. These predictions are based on the typical fragmentation of amino alcohols.

Table 1: Predicted m/z Values for **3-Amino-1-propanol-d4** and Unlabeled 3-Amino-1-propanol.

Ion	Unlabeled 3-Amino-1-propanol (m/z)	3-Amino-1-propanol-d4 (m/z)	Notes
[M+H] ⁺	76.0757	80.1008	Protonated molecular ion. The d4 isotopologue is 4 Da heavier.
[M] ^{+•}	75.11	79.13	Molecular ion in electron ionization.
Fragment 1	58.1	62.1	Loss of H ₂ O from [M+H] ⁺ .
Fragment 2	30.0	30.0 or 32.0 or 34.0	Alpha-cleavage adjacent to the amino group (CH ₂ NH ₂ ⁺). The position of the deuterium labels will determine the mass of this fragment.

Note: The exact m/z of fragments will depend on the position of the deuterium labels.

Fragmentation Pattern

The fragmentation of 3-Amino-1-propanol in a mass spectrometer is primarily driven by the presence of the amino and hydroxyl functional groups. Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and the loss of small neutral molecules like water.

For **3-Amino-1-propanol-d4**, the fragmentation pattern is expected to be similar to the unlabeled compound. However, the m/z of the resulting fragment ions will be shifted depending on the number of deuterium atoms retained on the fragment.

Experimental Protocols

A general protocol for the analysis of **3-Amino-1-propanol-d4** by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol may require optimization based on the specific instrumentation and analytical requirements.

Sample Preparation and Derivatization

Due to the polar nature of **3-Amino-1-propanol-d4**, derivatization is often necessary to improve its volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique for compounds containing amino and hydroxyl groups.

- **Standard Solution Preparation:** Prepare a stock solution of **3-Amino-1-propanol-d4** in a suitable solvent (e.g., anhydrous pyridine or acetonitrile) at a concentration of 1 mg/mL.
- **Derivatization Reaction:** To 100 μL of the standard solution, add 100 μL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- **Reaction Incubation:** Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
- **Sample Injection:** After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

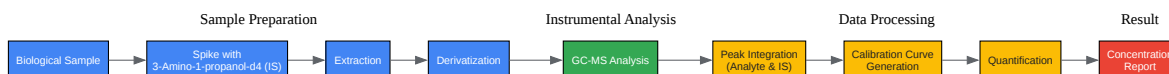
GC-MS Instrumentation and Conditions

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized **3-Amino-1-propanol-d4**.

Parameter	Condition
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1 mL/min
Inlet Temperature	250°C
Injection Volume	1 µL
Oven Program	Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole
Scan Range	m/z 40-450
Ion Source Temp.	230°C
Transfer Line Temp.	280°C

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using a deuterated internal standard like **3-Amino-1-propanol-d4**.



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Quantitative analysis workflow using a deuterated internal standard.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of **3-Amino-1-propanol-d4**. The predicted mass spectral data and the outlined experimental protocol serve as a valuable starting point for developing and validating quantitative assays. The use of deuterated internal standards like **3-Amino-1-propanol-d4** is critical for achieving high accuracy and precision in bioanalytical and related research fields.

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References

- 1. scbt.com [scbt.com]
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